molecular formula C14H21ClN4O B5657645 (3R*,4S*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-amine

(3R*,4S*)-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-4-cyclopropylpyrrolidin-3-amine

Cat. No. B5657645
M. Wt: 296.79 g/mol
InChI Key: RKYWQNROMCWCKB-NEPJUHHUSA-N
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Description

This compound is a part of a series of pyrazole derivatives known for various biological activities. It contains multiple functional groups, including an aminopyrrolidine and a chloro-dimethyl-pyrazol moiety, which are crucial for its chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazole derivatives generally involves the reaction of dimethylpyrazole with different reagents. For instance, ethylchloroacetate can be used in the presence of potassium carbonate to form an intermediate that can be further modified to obtain various compounds, including those with a cyclopropyl group attached to a pyrrolidine ring (Al-Smaisim, 2012).

Molecular Structure Analysis

The molecular structure of related pyrazole derivatives reveals a complex arrangement of atoms and bonds. These structures are often characterized by X-ray diffraction and can involve multiple coordination geometries in their transition metal complexes, demonstrating the versatility and complexity of these molecules (Driessen et al., 1988).

Chemical Reactions and Properties

Chemical properties of pyrazole derivatives include their reactivity towards various reagents and conditions. For example, the ability to form Schiff bases by condensation with aryl aromatic aldehydes is notable. These reactions can be used to synthesize new compounds with potential biological activities (Al-Smaisim, 2012).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystalline structure can be determined for pyrazole derivatives. These properties are crucial for understanding the compound's stability and suitability for various applications (Butcher et al., 2012).

Chemical Properties Analysis

Chemical properties include reactivity towards different types of chemical reactions, such as nucleophilic substitution and condensation reactions. These properties are essential for synthesizing new compounds and understanding their potential chemical behavior (Butcher et al., 2012).

properties

IUPAC Name

1-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN4O/c1-8-14(15)9(2)19(17-8)7-13(20)18-5-11(10-3-4-10)12(16)6-18/h10-12H,3-7,16H2,1-2H3/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYWQNROMCWCKB-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CC(C(C2)N)C3CC3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CC(=O)N2C[C@@H]([C@H](C2)N)C3CC3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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